2-(2-Chloro-4-formylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-formylphenyl)acetonitrile is an organic compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol . It is characterized by the presence of a chloro group, a formyl group, and a nitrile group attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-formylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-formylbenzaldehyde with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-formylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-(2-Chloro-4-carboxyphenyl)acetonitrile
Reduction: 2-(2-Chloro-4-formylphenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-formylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-formylphenyl)acetonitrile involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the formyl and nitrile groups can undergo oxidation and reduction reactions, respectively. These chemical transformations enable the compound to exert its effects in different contexts, such as chemical synthesis and biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formylphenyl)acetonitrile
- 2-(2-Chloro-4-methylphenyl)acetonitrile
- 2-(2-Chloro-4-nitrophenyl)acetonitrile
Uniqueness
2-(2-Chloro-4-formylphenyl)acetonitrile is unique due to the presence of both a chloro and a formyl group on the benzene ring, which imparts distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C9H6ClNO |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-(2-chloro-4-formylphenyl)acetonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5-6H,3H2 |
InChI Key |
FBPASOROAYGZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.